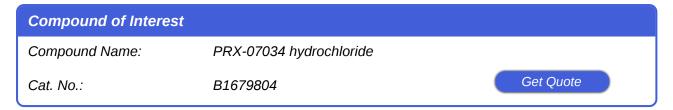


PRX-07034 Hydrochloride: A Technical Guide to Its In Vitro Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity (Ki) and functional activity (IC50) of **PRX-07034 hydrochloride**, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist.[1][2][3][4] The data herein is compiled from preclinical studies to support further research and development in cognitive disorders and other therapeutic areas. [5][6]

Quantitative Pharmacological Data

PRX-07034 demonstrates high affinity and potent antagonist activity at the human 5-HT6 receptor.[6][7][8] Its selectivity has been evaluated against a panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][7][8]

Table 1: Primary Target Affinity and Potency

Parameter	Receptor	Value (nM)
Ki	5-HT6	4 - 8
IC50	5-HT6	19

Ki (Inhibition Constant): Represents the binding affinity of PRX-07034 to the 5-HT6 receptor.
The low nanomolar range indicates a very high affinity.[1][2][3][7][8]



• IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of PRX-07034 required to inhibit 50% of the maximal response in a functional assay, confirming its antagonist activity.[1][2][3][7][8]

Table 2: Selectivity Profile (Binding Affinity - Ki)

Receptor Subtype	Ki (nM)
Dopamine D3	71
5-HT1B	260
5-HT1A	420
Opioid μ	450
Histamine H2	640
5-HT2A	2500
5-HT2B	2500
5-HT1D	2800
5-HT2C	3700

Data compiled from multiple sources indicating at least 100-fold selectivity for the 5-HT6 receptor over 68 other targets, with the notable exceptions listed above.[1][3][7][8]

Table 3: Off-Target Functional Activity

Receptor	Activity Type	Value (µM)
Dopamine D3	Antagonist (IC50)	4.8
Opioid μ	Agonist (EC50)	19

These values demonstrate significantly lower functional activity at these off-target receptors compared to the primary 5-HT6 target.[1][7]



Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional potency of PRX-07034.

Radioligand Binding Assay (for Ki Determination)

Binding affinity was assessed using competitive radioligand binding assays with membranes from cells expressing the target receptor.

- Cell Line: Human Embryonic Kidney (HEK-293) cells transfected with the human 5-HT6 receptor.[6][7][8]
- Radioligand: A specific, high-affinity radiolabeled ligand for the 5-HT6 receptor (e.g., [³H]-LSD or [¹²⁵I]-SB-258585) is used at a concentration near its Kd value.
- Competitor: PRX-07034 hydrochloride is added in increasing concentrations.
- Procedure:
 - Receptor-containing membranes are incubated with the radioligand and varying concentrations of PRX-07034.
 - The mixture is allowed to reach equilibrium.
 - The bound and free radioligand are separated via rapid filtration through a glass fiber filter.
 - The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
- Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value, which is the concentration of PRX-07034 that displaces 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assay (for IC50 Determination)



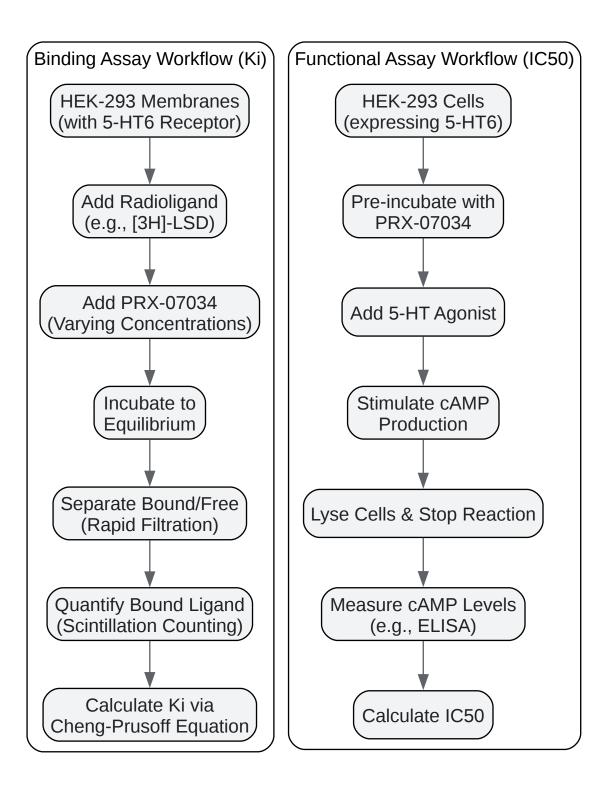
The functional antagonist activity of PRX-07034 was determined by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.[6][7][8] The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha-subunit.

- Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.[6][7][8]
- Agonist: A known 5-HT6 receptor agonist (e.g., Serotonin) is used to stimulate cAMP production.
- Procedure:
 - Transfected cells are plated and incubated.
 - Cells are pre-incubated with varying concentrations of PRX-07034.
 - The 5-HT6 agonist is added to stimulate the receptor, leading to the activation of adenylyl cyclase and production of cAMP.
 - After a specific incubation period, the reaction is stopped, and the cells are lysed.
 - The intracellular concentration of cAMP is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis: The concentration-response curve for PRX-07034 inhibiting the agonist-induced cAMP production is plotted. Non-linear regression is used to calculate the IC50 value, which is the concentration of PRX-07034 that produces a 50% inhibition of the agonist's effect.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and the relevant signaling pathway.

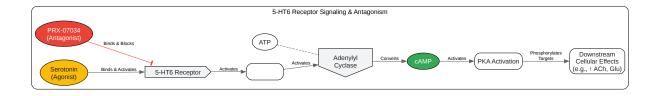




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Caption: General experimental workflows for Ki and IC50 determination.





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Caption: Antagonism of the 5-HT6 receptor signaling pathway by PRX-07034.

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